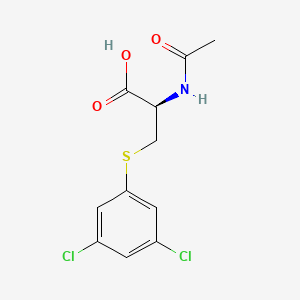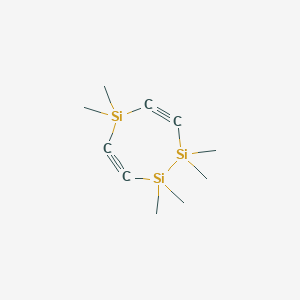
2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the efficiency of the process. The use of high-purity starting materials and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate can be used to facilitate the substitution of the iodide ion.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in microbiological studies.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide involves its interaction with microbial cell membranes. The long alkyl chain disrupts the lipid bilayer, leading to cell lysis and death. This compound targets the cell membrane, making it effective against a broad spectrum of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Similar structure with a different alkyl chain length.
Uniqueness
2-(Decyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium iodide is unique due to its specific alkyl chain length and the presence of the iodide ion. This combination provides distinct physicochemical properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
87297-92-5 |
|---|---|
Molekularformel |
C15H32INO2 |
Molekulargewicht |
385.32 g/mol |
IUPAC-Name |
(2-decoxy-2-oxoethyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C15H32NO2.HI/c1-5-6-7-8-9-10-11-12-13-18-15(17)14-16(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UYDYAAMBVKGJOT-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)
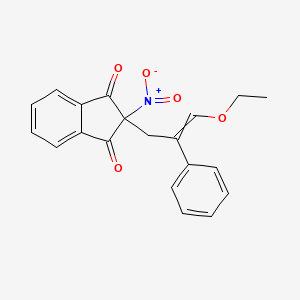
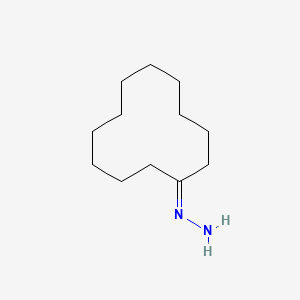

![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
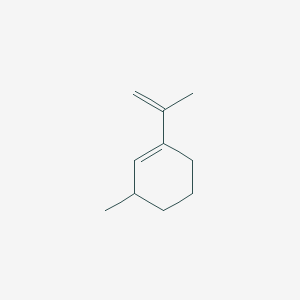
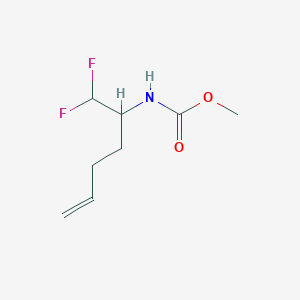
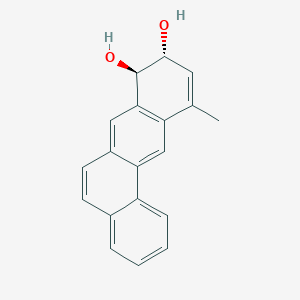
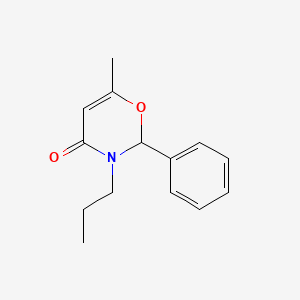
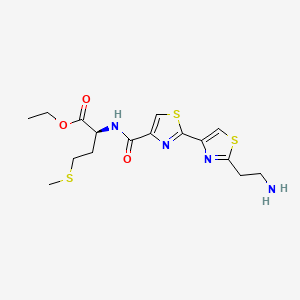
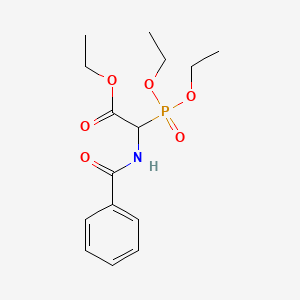
![5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole](/img/structure/B14411652.png)
